2-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide
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Overview
Description
2-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide, also known as JNJ-26481585, is a small molecule inhibitor of histone deacetylase (HDAC). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Chemical Analysis and Quality Control
A study by Lei Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate and related substances, including compounds structurally similar to "2-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide." This method is significant for quality control in pharmaceuticals, demonstrating the compound's relevance in analytical chemistry and quality assurance processes in drug manufacturing (Lei Ye, Yifei Huang, Jian Li, Guangya Xiang, Li Xu, 2012).
Synthesis and Biological Evaluation
Antimicrobial and Antitubercular Activities
M. Chandrashekaraiah et al. (2014) conducted research on the synthesis of new pyrimidine-azetidinone analogues and their antimicrobial and antitubercular activities. These studies highlight the relevance of pyrimidine derivatives in developing new antibacterial and antituberculosis agents, suggesting the potential utility of "this compound" in similar applications (M. Chandrashekaraiah, Mallesha Lingappa, Vathsala Deepu Channe Gowda, D. G. Bhadregowda, 2014).
Mechanism of Action
Mode of Action
Pyrimidinamine derivatives are known to inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death.
Biochemical Pathways
As a pyrimidinamine derivative, it is likely to affect the electron transport chain in the mitochondria by inhibiting complex i . This inhibition disrupts the normal flow of electrons, leading to a decrease in ATP production and ultimately cell death.
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed throughout the body, how it is metabolized, and how quickly it is excreted .
properties
IUPAC Name |
2-chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c1-19(2)14-16-8-7-10(18-14)9-17-13(20)11-5-3-4-6-12(11)15/h3-8H,9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCUQCLPYKJCJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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